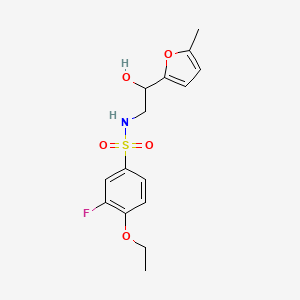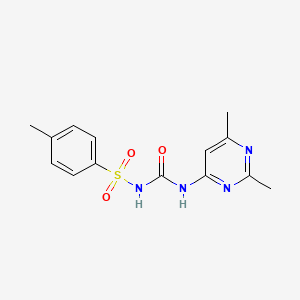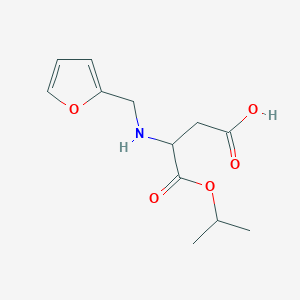![molecular formula C11H17FN4O2 B2875072 tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate CAS No. 1699012-21-9](/img/structure/B2875072.png)
tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C11H17FN4O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate typically involves the following steps:
Preparation of 6-fluoropyrimidin-4-ylamine: : This can be achieved by reacting 6-fluoropyrimidin-4-ol with ammonia under suitable conditions.
Formation of the intermediate amine: : The 6-fluoropyrimidin-4-ylamine is then reacted with ethylene oxide to form the intermediate amine.
Carbamate formation: : Finally, the intermediate amine is treated with tert-butyl chloroformate to yield the desired carbamate compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives at the carbamate group.
Applications De Recherche Scientifique
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be utilized in biological studies to understand the interactions of pyrimidine derivatives with biological molecules.
Industry: : Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
Tert-butyl N-ethylcarbamate: : A simpler carbamate derivative without the fluoropyrimidinyl group.
6-fluoropyrimidin-4-ylamine: : The amine derivative without the carbamate group.
The uniqueness of this compound lies in its combination of the fluoropyrimidinyl group and the carbamate functionality, which can impart distinct chemical and biological properties compared to its simpler counterparts.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(6-fluoropyrimidin-4-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2/c1-11(2,3)18-10(17)14-5-4-13-9-6-8(12)15-7-16-9/h6-7H,4-5H2,1-3H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWFIHOUCMLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=NC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
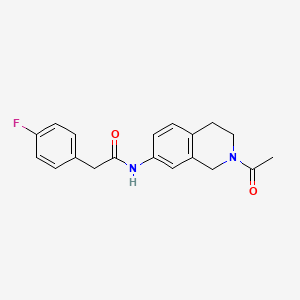
![4-[(5-ethylpyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one](/img/structure/B2874990.png)
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2874991.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
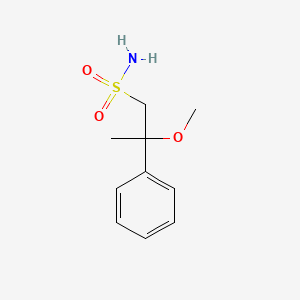
![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)
![4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2874998.png)
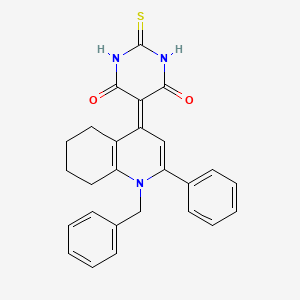
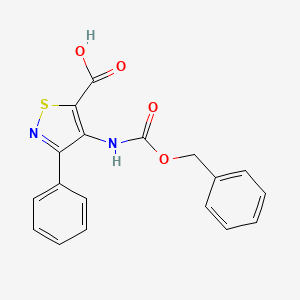
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
